molecular formula C9H5F3N2O B12098243 6-Trifluoromethyl-[1,5]naphthyridin-4-ol

6-Trifluoromethyl-[1,5]naphthyridin-4-ol

Cat. No.: B12098243
M. Wt: 214.14 g/mol
InChI Key: FPPDYEGHACQGFX-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-[1,5]naphthyridin-4-ol is a heterocyclic compound featuring a naphthyridine core substituted with a hydroxyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-5-8(14-7)6(15)3-4-13-5/h1-4H,(H,13,15)

InChI Key

FPPDYEGHACQGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=CC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Modified Skraup Reaction with Trifluoromethyl Substrates

The Skraup reaction, traditionally used to synthesize quinoline derivatives, has been adapted for 1,5-naphthyridine synthesis. A modified Skraup protocol employing m-nitrobenzenesulfonic acid (m-NO2_2PhSO3_3Na) as an oxidant enables the cyclization of 3-aminopyridines with aldehydes or ketones. For 6-trifluoromethyl-naphthyridin-4-ol, this method could involve:

  • Substrate Preparation : 3-Amino-4-(trifluoromethyl)pyridine as the starting material.

  • Cyclization : Reaction with glycerol or a carbonyl source (e.g., acetaldehyde) under acidic conditions.

  • Oxidation : Use of m-NO2_2PhSO3_3Na to aromatize the intermediate, yielding the naphthyridine core.

This approach mirrors the synthesis of 3-bromo-1,5-naphthyridine, where bromine is introduced via a halogenated precursor. Substituting bromine with a trifluoromethyl group at the 6-position would require a CF3_3-containing aminopyridine.

Hexafluoroacetylacetone-Mediated Cyclization

Montmorillonite K10-catalyzed reactions between 3-aminopyridines and hexafluoroacetylacetone (HFACAC) offer a pathway to trifluoromethyl-substituted naphthyridines. For example:

  • Reaction : 3-Amino-4-methylpyridine (3a ) reacts with HFACAC (5 ) in the presence of montmorillonite K10 to form a tetracyclic intermediate, which undergoes dehydration to yield 6-trifluoromethyl-1,5-naphthyridine.

  • Hydroxylation : Post-cyclization oxidation or hydrolysis of a protected group (e.g., methoxy) at the 4-position could introduce the hydroxyl group.

Functional Group Interconversion Strategies

Halogenation Follow by Trifluoromethylation

A two-step approach involving halogenation and subsequent cross-coupling is viable:

  • Halogenation : Introduce a halogen (Br or I) at the 6-position of 4-methoxy-1,5-naphthyridine using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

    • Example: 6-Methoxy-[1,naphthyridin-4-ol treated with NCS yields 6-chloro-4-methoxy-1,5-naphthyridine.

  • Trifluoromethylation : Replace the halogen with CF3_3 via Ullmann-type coupling or using trifluoromethyl copper reagents.

    • Conditions : CuI, 1,10-phenanthroline, and TMSCF3_3 in DMF at 100°C.

Hydroxylation of Methoxy Precursors

Direct conversion of methoxy to hydroxyl groups is achievable under acidic or basic conditions:

  • Acidic Hydrolysis : 6-Trifluoromethyl-4-methoxy-1,5-naphthyridine treated with HBr in acetic acid yields the hydroxyl derivative.

  • Basic Hydrolysis : Use of NaOH in aqueous ethanol under reflux.

Cycloaddition and Multicomponent Reactions

Diels-Alder Cycloaddition

[4+2] Cycloadditions between aldimines and electron-deficient dienophiles can construct the naphthyridine core. For example:

  • Dienophile : Trifluoromethyl-containing dienophiles like ethyl trifluoropropenoate.

  • Reaction : Aldimine derived from 3-aminopyridine reacts with the dienophile to form a tetrahydro-1,5-naphthyridine, which is aromatized to introduce the CF3_3 group.

Posner Cyclization

The Posner method involves cyclizing 3-aminopyridine derivatives with hydroxylamine:

  • Substrate : 3-Amino-4-(trifluoromethyl)pyridine reacted with hydroxylamine hydrochloride in methanol/sodium ethoxide.

  • Outcome : Forms 1,5-naphthyridin-4-ol directly via intramolecular cyclization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (Reported Analogues)AdvantagesLimitations
Modified Skraup3-Amino-4-CF3_3-pyridinem-NO2_2PhSO3_3Na, H2_2SO4_445–50%Scalable, cost-effectiveRequires CF3_3-substituted precursor
Halogenation/CF3_3 Coupling4-Methoxy-1,5-naphthyridineNCS, CuI/TMSCF3_360–70% (Br to CF3_3)Flexible late-stage functionalizationMulti-step, high catalyst load
Diels-AlderAldimine + CF3_3-dienophileMontmorillonite K10, Δ50–60%StereoselectiveComplex dienophile synthesis

Chemical Reactions Analysis

6-Trifluoromethyl-[1,5]naphthyridin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine, including 6-Trifluoromethyl-[1,5]naphthyridin-4-ol, show potent antimicrobial properties against various bacterial strains. This includes enhanced activity when used in combination with existing antibiotics, suggesting a role as an antibiotic adjuvant .
  • Anticancer Properties : Studies have demonstrated that naphthyridine derivatives can inhibit the proliferation of cancer cells. Modifications at specific positions on the naphthyridine ring can significantly enhance cytotoxicity against different cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing efficacy in models of inflammation. This suggests possible applications in treating inflammatory diseases .

Study 1: Antimicrobial Activity Enhancement

A study focused on the synergistic effects of this compound when combined with fluoroquinolone antibiotics. The results indicated a statistically significant increase in antibacterial activity against resistant strains of bacteria, highlighting its potential as an adjunct therapy in infections caused by multi-drug resistant organisms.

Study 2: Anticancer Efficacy

In preclinical trials, this compound was tested against several human tumor cell lines. The findings revealed that structural modifications could lead to enhanced cytotoxic effects comparable to established chemotherapeutics such as etoposide. This positions the compound as a promising candidate for further development in cancer therapy .

Comparative Data Table

Activity Compound Efficacy Reference
AntimicrobialThis compoundEnhanced activity with fluoroquinolones
AnticancerThis compoundCytotoxic against various cancer lines
Anti-inflammatoryThis compoundSignificant reduction in inflammation

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-[1,5]naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key derivatives of 1,5-naphthyridin-4-ol and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-Hydroxy-1,5-naphthyridine (Parent) None C₈H₆N₂O 162.15 g/mol Baseline polarity; moderate solubility
6-Trifluoromethyl-[1,5]naphthyridin-4-ol -CF₃ at C6, -OH at C4 C₉H₅F₃N₂O 238.15 g/mol* High lipophilicity; electron-withdrawing -CF₃ enhances acidity of -OH
3-Bromo-[1,5]naphthyridin-4-ol -Br at C3, -OH at C4 C₈H₅BrN₂O 225.04 g/mol Reactivity in Suzuki couplings; lower solubility vs. -CF₃ analog
6-Chloro-[1,5]naphthyridin-4-ol -Cl at C6, -OH at C4 C₈H₅ClN₂O 196.60 g/mol Moderate electron-withdrawing effect; used in kinase inhibitor syntheses
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol -F at C3, -OCH₃ at C6 C₉H₇FN₂O₂ 206.17 g/mol Methoxy improves solubility; fluorine enhances metabolic stability
4-Hydroxy-3-nitro-1,5-naphthyridine -NO₂ at C3, -OH at C4 C₈H₅N₃O₃ 191.15 g/mol Strong electron-withdrawing -NO₂ increases acidity (pKa ~4-5)

*Calculated based on parent structure (C₈H₆N₂O) with -CF₃ substitution.

Key Observations:
  • Lipophilicity : The trifluoromethyl group significantly increases logP compared to halogen (-Br, -Cl) or alkoxy (-OCH₃) substituents, favoring membrane permeability in drug design .
  • Acidity: The -OH group acidity follows the order: -NO₂ (strongest) > -CF₃ > -Br > -Cl > parent. This impacts ionization state and binding affinity in biological systems .
  • Synthetic Utility : Bromo and chloro derivatives serve as intermediates for cross-coupling reactions, whereas the trifluoromethyl group is typically introduced via fluorinated building blocks due to challenges in direct C-F bond formation .

Stability and Metabolic Considerations

  • The trifluoromethyl group resists metabolic oxidation, extending half-life compared to -CH₃ or -OCH₃ analogs .
  • Nitro-substituted derivatives may undergo reductive metabolism, forming toxic intermediates, which limits their therapeutic use .

Biological Activity

6-Trifluoromethyl-[1,5]naphthyridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

The compound belongs to the naphthyridine family, which has been recognized for various pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects. The introduction of the trifluoromethyl group enhances the lipophilicity and overall biological activity of the molecule.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study on structurally similar naphthyridine derivatives reported that certain modifications led to enhanced cytotoxic effects against cancer cell lines, suggesting that this compound may similarly affect cancer cell viability through apoptosis induction or cell cycle arrest mechanisms .

Antiparasitic Activity

Naphthyridine derivatives have shown promise in treating parasitic infections such as leishmaniasis. The SAR studies indicate that modifications at specific positions on the naphthyridine ring can significantly influence antiparasitic efficacy. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes or interact with target enzymes in parasites .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Metal Ion Sequestration : Some naphthyridine derivatives have been shown to sequester divalent metal ions, which are essential for various biological processes in pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the naphthyridine core significantly affect biological activity:

Substituent Position Modification Effect on Activity
2Trifluoromethyl groupIncreased lipophilicity and potency
4Hydroxyl groupEnhanced solubility and bioavailability
8Alkyl substituentsVaries; some increase selectivity

Removing or altering the trifluoromethyl group often leads to a decrease in activity against target pathogens or cancer cells .

Case Studies

  • Anticancer Activity : A study focused on a series of naphthyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
  • Antimicrobial Efficacy : Research demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antiparasitic Properties : In vivo studies indicated that derivatives with a similar structure could reduce parasitemia in models of leishmaniasis, suggesting potential therapeutic applications for treating neglected tropical diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Trifluoromethyl-[1,5]naphthyridin-4-ol, and how is purity validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions or nucleophilic substitution of pre-functionalized naphthyridine precursors. For example, analogous compounds in the 1,5-naphthyridine family are synthesized via condensation of aminopyridines with trifluoromethyl-containing electrophiles under reflux conditions . Purity is confirmed using 1H/13C NMR (to verify substituent positions and absence of side products) and HPLC-MS (to assess chromatographic purity and molecular ion consistency). High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the trifluoromethyl group. Stability studies on related fluorinated naphthyridines recommend storage at −20°C for long-term preservation. Periodic analysis via HPLC or TLC is advised to monitor degradation, particularly if exposed to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during scale-up?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates, as demonstrated in analogous naphthyridine syntheses .
  • Catalysis : Explore Pd-catalyzed cross-coupling for introducing the trifluoromethyl group, leveraging protocols from trifluoromethylpyridine synthesis .
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal parameters. For example, microwave-assisted synthesis may reduce reaction time while improving regioselectivity .

Q. What strategies resolve discrepancies in NMR data when characterizing substituted 1,5-naphthyridine derivatives?

  • Methodological Answer :

  • High-Field NMR : Use 500 MHz or higher instruments to resolve overlapping peaks, particularly in aromatic regions. For example, coupling constants (e.g., J = 8.9–9.0 Hz in ) confirm regiochemistry .
  • Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CD3OD to differentiate exchangeable protons (e.g., hydroxyl groups) .
  • Supplementary Techniques : Pair NMR with IR spectroscopy (to detect functional groups) and X-ray crystallography (for unambiguous structural confirmation) .

Q. How is this compound evaluated for potential bioactivity in drug discovery pipelines?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays to assess cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). highlights similar trifluoromethyl-naphthyridines as kinase inhibitors .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the 4-hydroxyl or 6-CF3 positions to evaluate pharmacophore requirements.
  • Target Identification : Use surface plasmon resonance (SPR) or thermal shift assays to screen for binding to therapeutic targets like DYRK1A, a kinase implicated in neurodegenerative diseases .

Q. What analytical approaches address contradictions in biological assay results for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings with complementary methods (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation).
  • Purity Reassessment : Retest bioactive batches via HPLC-UV/ELSD to rule out impurities contributing to false positives/negatives .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

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